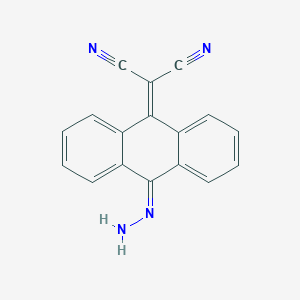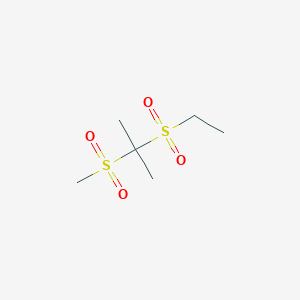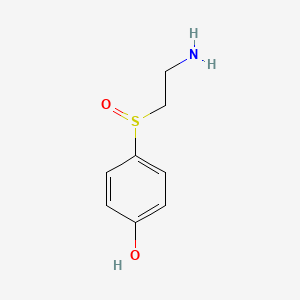
5,6-Diethoxy-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diethoxy-2,3-dihydro-1H-inden-1-one: is a chemical compound belonging to the class of indanones Indanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 5,6-dimethoxy-1-indanone.
Ethoxylation: The methoxy groups are replaced with ethoxy groups using ethyl iodide in the presence of a base like potassium carbonate.
Cyclization: The intermediate undergoes cyclization to form the indanone structure.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Diethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or nucleophiles in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted indanones.
Applications De Recherche Scientifique
Chemistry: 5,6-Diethoxy-2,3-dihydro-1H-inden-1-one is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as Alzheimer’s and cancer, due to its structural similarity to known bioactive indanones.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5,6-Diethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For example, it may act as an acetylcholinesterase inhibitor, similar to other indanone derivatives. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft, which is beneficial in the treatment of Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: This compound is structurally similar but has methoxy groups instead of ethoxy groups.
Donepezil hydrochloride: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease, which shares a similar indanone core structure.
Uniqueness: 5,6-Diethoxy-2,3-dihydro-1H-inden-1-one is unique due to its ethoxy substituents, which can influence its chemical reactivity and biological activity compared to its methoxy analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
137013-02-6 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
5,6-diethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O3/c1-3-15-12-7-9-5-6-11(14)10(9)8-13(12)16-4-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
GSAHFRQIQURXHP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(=C1)CCC2=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
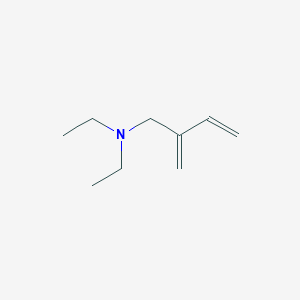
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
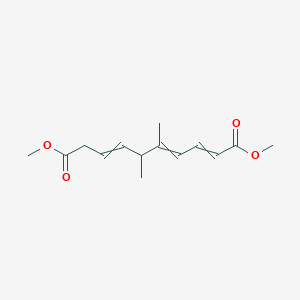

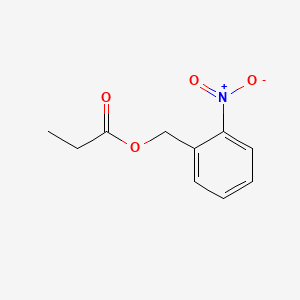

![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
